molecular formula C10H9NO3 B3031772 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 67943-96-8

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B3031772
CAS RN: 67943-96-8
M. Wt: 191.18 g/mol
InChI Key: SXVSDJRAEIISEX-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as DBD, is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of materials science and biomedical research. DBD is a highly versatile molecule that exhibits unique physicochemical properties, making it an ideal candidate for a wide range of applications.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its unique physicochemical properties. However, it also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione, including its use as a building block for the development of new materials with unique properties, its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and its use as a tool for studying the mechanisms of enzyme inhibition and neurotransmitter modulation. Further research is needed to fully understand the potential applications of this compound in these areas and to develop new methods for its synthesis and handling.

Scientific Research Applications

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione has been extensively studied for its potential applications in materials science, including its use as a monomer in the synthesis of polymers and as a building block for the development of new materials. It has also been investigated for its potential use in biomedical research, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for the treatment of neurodegenerative diseases.

properties

IUPAC Name

7,8-dimethyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-7-8(6(5)2)11-10(13)14-9(7)12/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSDJRAEIISEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497816
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67943-96-8
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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